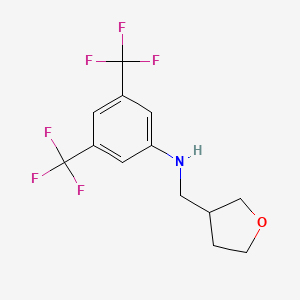

N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F6NO/c14-12(15,16)9-3-10(13(17,18)19)5-11(4-9)20-6-8-1-2-21-7-8/h3-5,8,20H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTGTIHYDWVYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with tetrahydrofuran-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.

Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce different functional groups into the aromatic ring.

Scientific Research Applications

N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline has several applications in scientific research:

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline involves its interaction with molecular targets through its amine and trifluoromethyl groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Trifluoromethyl groups universally enhance thermal stability, as seen in polyimides derived from 3,5-bis(trifluoromethyl)aniline, which exhibit glass transition temperatures (Tg) up to 373°C .

Electronic and Solubility Profiles

- Electron-Withdrawing Effects : The -CF₃ groups reduce electron density on the aromatic ring, making the amine less nucleophilic but more resistant to oxidation . This is critical in catalytic applications, such as palladium-mediated cross-couplings .

- Solubility : N-Benzyl and N-methyl derivatives are soluble in organic solvents (e.g., DCM, acetonitrile) , while the oxolane analog is predicted to exhibit improved solubility in alcohols or ethers due to hydrogen-bonding capacity.

Biological Activity

N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Molecular Information:

- IUPAC Name: N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline

- CAS Number: 1114822-65-9

- Molecular Formula: C₉H₇F₆N

- Molecular Weight: 229.12 g/mol

The compound features a trifluoromethyl group which is known to enhance lipophilicity and bioavailability in biological systems. This property can lead to altered pharmacokinetics and potential therapeutic advantages.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of aniline have shown promising results against various cancer cell lines, including HeLa and A549 cells. The introduction of trifluoromethyl groups has been associated with enhanced antiproliferative effects.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 83 | Tubulin polymerization inhibition |

| Compound B | A549 | 91 | Apoptosis induction via mitochondrial pathway |

| N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline | TBD | TBD | TBD |

Note: Data for N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline is currently under investigation.

The biological activity of N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline may involve:

- Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, particularly through mitochondrial signaling.

- Selectivity for Cancer Cells: The structural modifications may enhance selectivity for cancerous over normal cells, reducing side effects.

Case Studies and Research Findings

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various aniline derivatives and evaluated their anticancer properties. The study highlighted that the trifluoromethyl substitution significantly increased the potency against several cancer cell lines compared to non-fluorinated analogs .

Another investigation focused on the structure-activity relationship (SAR) of anilines with different substituents. The findings suggested that the presence of electron-withdrawing groups like trifluoromethyl enhances the compounds' ability to interact with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(oxolan-3-ylmethyl)-3,5-bis(trifluoromethyl)aniline?

- Methodology :

-

Step 1 : Synthesize 3,5-bis(trifluoromethyl)aniline via catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene using Pd/C in ethyl acetate (10% catalyst loading, 50–70°C, 12–24 hrs) .

-

Step 2 : Alkylate the aniline nitrogen using oxolan-3-ylmethyl bromide. Perform the reaction in anhydrous dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or GC-MS.

- Key Data :

| Reactant/Condition | Specification |

|---|---|

| Catalyst (Step 1) | 5 g Pd/C per 259 g nitrobenzene derivative |

| Solvent (Step 2) | Dichloromethane, dry |

| Reaction Temp (Step 2) | 0–5°C |

Q. How can the electronic effects of trifluoromethyl groups influence the reactivity of this compound?

- The electron-withdrawing nature of -CF₃ groups increases the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., amination) or cross-coupling reactions. The steric bulk of -CF₃ may also hinder certain reactions, requiring optimized catalysts (e.g., Pd for C–N coupling) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C/19F NMR : Identify shifts for the oxolane methylene group (~δ 3.5–4.5 ppm for 1H) and aromatic protons (δ 7.0–8.0 ppm). Trifluoromethyl carbons appear at ~δ 120–125 ppm (13C), with 19F signals at ~δ -60 to -70 ppm .

- FT-IR : Confirm N–H stretching (~3400 cm⁻¹) and C–F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does this compound perform as a directing group in palladium-catalyzed C–H activation reactions?

- The amino group acts as a transient directing group (TDG) in Pd-catalyzed reactions. For example, in dehydrogenative cross-coupling, the -NH moiety coordinates to Pd, enabling regioselective C–H functionalization. This is enhanced by the electron-deficient aromatic ring from -CF₃ groups .

- Case Study : Similar TDG behavior was observed in Pd-catalyzed couplings of 3,5-bis(trifluoromethyl)aniline derivatives, achieving >80% yield with 5 mol% Pd(OAc)₂ .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Issue : Discrepancies in IC₅₀ values (e.g., anticancer vs. anti-inflammatory assays).

- Resolution :

- Conduct dose-response studies across multiple cell lines.

- Use computational docking to assess binding affinity variations (e.g., with COX-2 vs. DNA topoisomerase targets) .

Q. Can this compound serve as a precursor for photoactive materials in optoelectronics?

- The -CF₃ groups enhance thermal stability, while the oxolane moiety improves solubility in polar solvents. In perovskite solar cells, similar aniline derivatives achieved hole mobility of ~10⁻⁴ cm²/V·s, comparable to spiro-OMeTAD .

- Synthetic Modification : Introduce conjugated side chains (e.g., styryl groups) via Suzuki-Miyaura coupling to tune absorption spectra .

Critical Analysis of Evidence

- Synthesis : and validate the nitro-to-amine reduction step, while supports alkylation methodologies.

- Biological Activity : and highlight the role of -CF₃ in enhancing bioactivity but note target-specific variability.

- Contradictions : Variability in reaction yields (e.g., 72% vs. 85%) may stem from differences in catalyst loading or solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.